2-(5-Isopropoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
This compound is a derivative of (5-Isopropoxy-2-methylphenyl)boronic acid . It has a molecular weight of 194.04 and its IUPAC name is 5-isopropoxy-2-methylphenylboronic acid . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular formula of this compound is C10H15BO3 . The InChI code is 1S/C10H15BO3/c1-7(2)14-9-5-4-8(3)10(6-9)11(12)13/h4-7,12-13H,1-3H3 .Physical and Chemical Properties Analysis
This compound is a solid and is stored in an inert atmosphere at 2-8°C . The boiling point is not specified .Scientific Research Applications
Synthesis and Chemical Reactivity
One of the primary applications of this compound involves its role in synthesizing boronic esters and derivatives. For instance, Hawkins et al. (2008) demonstrated its use in the selective synthesis of aryl boronic esters, highlighting a novel equilibration method that enhances the selectivity and yield of boronic esters under mild conditions (Hawkins, Wilkinson, & Whiting, 2008). Similarly, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives using related dioxaborolane compounds has been explored for their potential inhibitory activity against serine proteases (Spencer et al., 2002).
Material Science and Surface Chemistry
The compound's application extends to materials science, particularly in developing lubricants and coatings. Miller et al. (2012) investigated the surface chemistry of isopropoxy tetramethyl dioxaborolane on copper surfaces, revealing its potential in forming boron-containing tribofilms for copper-copper sliding contacts (Miller, Furlong, & Tysoe, 2012). This study underscores the compound's relevance in tribology, indicating its effectiveness as a gas-phase lubricant for copper.
Organic Synthesis and Chemical Intermediates
In organic synthesis, this compound serves as a precursor for various chemical transformations. The preparation of 2-azulenylboronate and its application in Miyaura-Suzuki cross-coupling reactions have been documented, providing access to novel poly(2-azulenyl)benzenes, which are of interest for their redox behavior and potential applications in electronic materials (Ito et al., 2004).
Advanced Materials and Functional Compounds
Furthermore, the synthesis of pinacolylboronate-substituted stilbenes and their potential applications in neurodegenerative diseases highlight the compound's versatility in medicinal chemistry and materials science (Das et al., 2015). These compounds are under investigation for their biological activities, indicating a broad spectrum of potential applications beyond simple chemical synthesis.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their derivatives are known to interact with their targets via the formation of reversible covalent bonds with hydroxyl groups . This allows them to modulate the activity of their targets in a reversible manner .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in a variety of biochemical pathways due to their ability to interact with a wide range of biological targets .
Pharmacokinetics
Boronic acids and their derivatives are generally well absorbed and distributed in the body, and they are metabolized and excreted primarily via the kidneys .
Result of Action
The reversible covalent bonding of boronic acids and their derivatives with their targets can lead to modulation of target activity, which can have various downstream effects depending on the specific target and pathway involved .
Action Environment
Factors such as ph can influence the rate of hydrolysis of boronic acids and their derivatives, which can affect their stability and activity .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-5-propan-2-yloxyphenyl)-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-11(2)18-13-9-8-12(3)14(10-13)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOQOPRNMWSMDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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